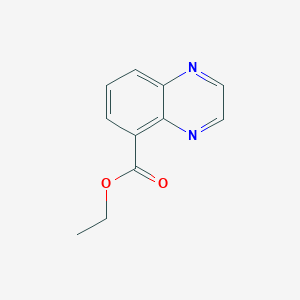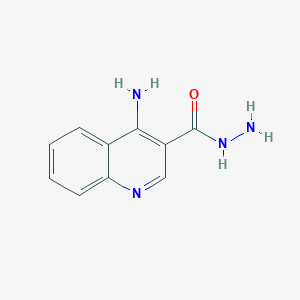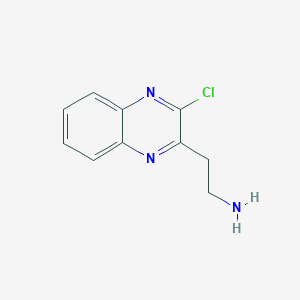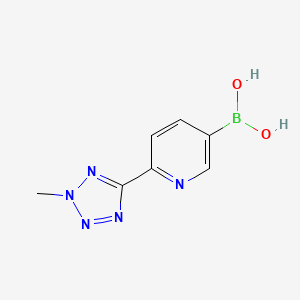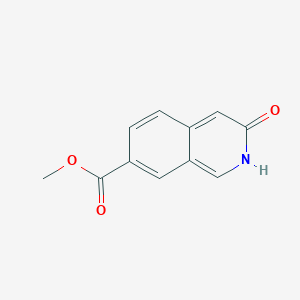
Methyl 3-hydroxyisoquinoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-hydroxyisoquinoline-7-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a methyl ester group at the 7th position and a hydroxyl group at the 3rd position on the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxyisoquinoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of aryl ketones and hydroxylamine, followed by rhodium (III)-catalyzed C-H bond activation and cyclization with an internal alkyne . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave irradiation or solvent-free conditions to enhance the efficiency and sustainability of the process . These methods are preferred due to their reduced environmental impact and cost-effectiveness.
化学反応の分析
Types of Reactions
Methyl 3-hydroxyisoquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of isoquinoline, such as ketones, alcohols, and halogenated compounds .
科学的研究の応用
Methyl 3-hydroxyisoquinoline-7-carboxylate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3-hydroxyisoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
- Methyl 7-hydroxyisoquinoline-3-carboxylate
- Isoxazole derivatives
- Quinoline derivatives
Uniqueness
Methyl 3-hydroxyisoquinoline-7-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
1416713-96-6 |
|---|---|
分子式 |
C11H9NO3 |
分子量 |
203.19 g/mol |
IUPAC名 |
methyl 3-oxo-2H-isoquinoline-7-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-7-5-10(13)12-6-9(7)4-8/h2-6H,1H3,(H,12,13) |
InChIキー |
WYAJRVXZULWSOI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=CNC(=O)C=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





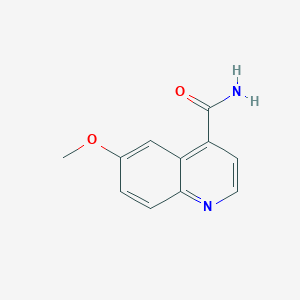
![1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)-](/img/structure/B11898563.png)
![Naphtho[2,1-d]isothiazol-3-amine](/img/structure/B11898571.png)
